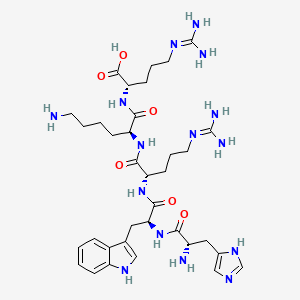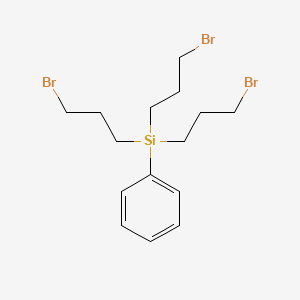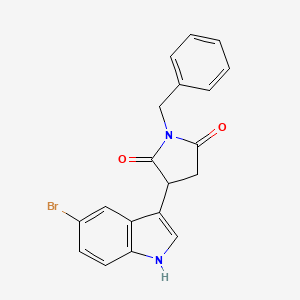
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is a synthetic peptide composed of multiple glycine residues and a single serine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: While SPPS is commonly used in research settings, industrial production may involve large-scale liquid-phase peptide synthesis (LPPS) or recombinant DNA technology for producing peptides in microbial systems.
Análisis De Reacciones Químicas
Types of Reactions: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products:
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets. The serine residue can participate in hydrogen bonding and catalytic activities, while the glycine residues provide flexibility to the peptide chain. This flexibility allows the peptide to adopt various conformations, facilitating its interaction with different proteins and enzymes.
Comparación Con Compuestos Similares
Glycylglycylglycylglycyl-L-serine: Similar structure but with fewer glycine residues.
Glycylglycylglycylglycyl-L-threonine: Contains a threonine residue instead of serine.
Glycylglycylglycylglycyl-L-alanine: Contains an alanine residue instead of serine.
Uniqueness: Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycine is unique due to its high glycine content and the presence of a single serine residue. This combination provides a balance of flexibility and functional activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
315719-46-1 |
|---|---|
Fórmula molecular |
C19H31N9O11 |
Peso molecular |
561.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H31N9O11/c20-1-11(30)21-2-12(31)22-4-14(33)25-7-17(36)28-10(9-29)19(39)27-6-16(35)24-3-13(32)23-5-15(34)26-8-18(37)38/h10,29H,1-9,20H2,(H,21,30)(H,22,31)(H,23,32)(H,24,35)(H,25,33)(H,26,34)(H,27,39)(H,28,36)(H,37,38)/t10-/m0/s1 |
Clave InChI |
COOJHDRHNZQYPH-JTQLQIEISA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canónico |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)


